5-Amino-4-methylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYUOYLOZIDVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 5 Amino 4 Methylnicotinonitrile and Its Derivatives
General Synthetic Strategies for Nicotinonitriles
The construction of the nicotinonitrile (3-cyanopyridine) core is central to accessing a wide array of derivatives. Key strategies focus on efficiently building the pyridine (B92270) ring from simpler acyclic precursors.
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. acsgcipr.orgnih.gov These reactions are particularly effective for constructing functionalized pyridine rings. acsgcipr.org In a typical MCR approach for pyridines, simple, reactive starting materials and an amine (often ammonium (B1175870) acetate (B1210297) as an ammonia (B1221849) source) are combined in a one-pot process. acsgcipr.orgnih.gov The reaction proceeds through a series of tandem events, such as Michael additions and aldol-type reactions, to build a precursor that subsequently cyclizes and aromatizes. acsgcipr.org
Common MCRs for pyridine synthesis include the Hantzsch-type synthesis, which produces a dihydropyridine (B1217469) that requires a subsequent oxidation step, and the Guareschi-Thorpe/Bohlmann-Rahtz approaches, which yield the aromatic pyridine directly through the elimination of small molecules like water. acsgcipr.org The drive for greener chemistry has led to the development of MCRs that can be performed under microwave irradiation or using environmentally benign solvents like water or ethanol (B145695), often leading to shorter reaction times and higher yields. nih.govacs.orgmdpi.com For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can efficiently produce highly substituted pyridines. acs.org
| Reaction Type | Key Reactants | Typical Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Hantzsch-type Synthesis | Aldehyde, β-ketoester, Ammonia | Thermal or microwave heating | Forms a dihydropyridine intermediate requiring oxidation | acsgcipr.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | Base catalysis | Direct formation of a substituted pyridone | acsgcipr.org |
| Four-Component Reaction | Aldehyde, Active Methylene (B1212753) Compound (e.g., ethyl cyanoacetate), Ketone, Ammonium Acetate | Reflux in ethanol or microwave irradiation | High convergence and complexity generation in one pot | acs.org |
| Rhodium-Catalyzed Annulation | Pyridine, Alkyne, 1,2-dichloroethane | High temperature (150 °C), Metal catalyst (Rh) | Creates ring-fused pyridinium (B92312) structures | researchgate.net |
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound—a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl acetoacetate. wikipedia.orgnih.gov This reaction is typically catalyzed by a weak base, like an amine. wikipedia.org
In the context of nicotinonitrile synthesis, the Knoevenagel condensation is often the initial step in a reaction cascade. For example, the condensation of an aldehyde with a compound containing an active methylene group and a nitrile function (like benzoylacetonitrile) can generate an α,β-unsaturated ketone. acs.org This intermediate, a 2,4-dienone, is then suitably functionalized to react with an ammonia source. The resulting azatriene undergoes a 6π-electrocyclization followed by aromatization to furnish the final substituted nicotinonitrile product. acs.org This strategy allows for the controlled construction of highly substituted pyridines. The efficiency of this approach can be enhanced through the use of heterogeneous basic catalysts, which offer high conversion rates, excellent selectivity, and the advantage of being easily recycled and reused. nih.gov
Malononitrile (CH₂(CN)₂) is an exceptionally versatile and widely used building block in heterocyclic synthesis due to its highly reactive methylene group. wikipedia.org It serves as a key precursor for a vast number of nicotinonitrile derivatives. researchgate.net A common and powerful method involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with malononitrile in the presence of ammonium acetate. nih.govmdpi.com In this reaction, a Michael addition of malononitrile to the chalcone (B49325) is followed by cyclization and dehydrogenation to yield highly substituted 2-amino-nicotinonitriles. researchgate.net
The versatility of malononitrile extends to three-component reactions where an aldehyde, malononitrile, and a third component like phenylhydrazine (B124118) are reacted together to form other heterocyclic systems, such as 5-amino-pyrazole-4-carbonitriles, demonstrating the broad utility of malononitrile in building nitrogen-containing heterocycles. nih.govrsc.org Furthermore, malononitrile can react with itself to form a dimer (2-amino-1,1,3-tricyanopropene), which can then be used as a nucleophile to substitute leaving groups on a pre-existing pyridine ring, offering another pathway to complex cyanopyridines. researchgate.net
| Starting Materials | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Chalcone, Malononitrile, Ammonium Acetate | One-pot cyclocondensation | 2-Amino-4,6-diaryl-nicotinonitrile | nih.govmdpi.com |
| Aldehyde, Malononitrile, Phenylhydrazine | Three-component reaction | 5-Amino-pyrazole-4-carbonitrile | nih.gov |
| 1,3-Diketone, Malononitrile, Ammonium Acetate | Multi-component reaction | Substituted Nicotinonitrile | researchgate.net |
| 2,6-Dichloronicotinonitrile, Malononitrile dimer | Nucleophilic substitution | Substituted (cyanopyridin-2-yl)propenide | researchgate.net |
Specific Synthetic Routes to 5-Amino-4-methylnicotinonitrile and Analogues
While general methods provide the foundational chemistry, specific routes are tailored to introduce the precise substitution pattern of this compound.
An alternative to building the pyridine ring from scratch is to start with a pre-existing, suitably substituted pyridine and introduce the required functional groups in a stepwise manner. This approach is common in process chemistry, where starting materials with the basic pyridine scaffold are often commercially available. acsgcipr.org For a target like this compound, a plausible route could begin with a 4-methylpyridine (B42270) derivative.
For instance, a synthesis might start with a compound like 2-chloro-5-methyl-4-nitropyridine-1-oxide. google.com This substrate allows for sequential manipulation:
Nucleophilic Substitution: The chloro group can be displaced.
Reduction: The nitro group can be reduced to an amino group.
Functional Group Interconversion: Other groups can be converted to the required nitrile functionality.
This strategy of sequential functionalization offers control over regiochemistry but may involve more steps and require careful protection and deprotection strategies compared to convergent MCR methods. acsgcipr.org
Optimizing reaction conditions is critical for transitioning a synthetic route from laboratory discovery to a viable bench or industrial-scale process. The goal is to maximize yield and purity while minimizing costs, reaction time, and environmental impact. acsgcipr.org
Several factors are considered during optimization:
Energy Source: Conventional heating is often compared with alternative energy sources. Microwave irradiation and sonication have been shown to significantly accelerate reaction rates and improve yields in pyridine synthesis, sometimes allowing for solvent-free conditions. acs.orgmdpi.comresearchgate.net
Catalysis: The choice of catalyst is crucial. While simple bases like piperidine (B6355638) or triethylamine (B128534) are common, research has explored advanced catalytic systems. acs.org This includes heterogeneous catalysts, which simplify product purification and catalyst recycling, and novel nano-catalysts that can offer high efficiency and selectivity under mild, environmentally friendly conditions. nih.govrsc.org
Solvent: The reaction medium can dramatically influence outcomes. While traditional organic solvents are effective, green chemistry principles encourage the use of safer alternatives like ethanol, water, or even solvent-free protocols. acs.orgmdpi.comresearchgate.net
Scale-Up Considerations: For industrial applications, factors like reagent concentration, resin loading in solid-phase synthesis, and cycle times become paramount. nih.gov Processes are optimized to use concentrated solutions (e.g., ≥0.25 M) to reduce solvent waste and ensure efficient throughput. nih.gov Reaction times for key steps like coupling and deprotection are minimized to maintain a practical cycle time, ideally under three hours per synthetic step. nih.gov
The table below summarizes optimization studies for related nicotinonitrile syntheses, highlighting the impact of different reaction parameters.
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Reference |
|---|---|---|---|---|---|
| Energy Source | Conventional Heating (Reflux) | 71-88% yield, 6-9 h | Microwave Irradiation | 82-94% yield, 2-7 min | acs.org |
| Catalyst | No Catalyst (Thermal) | Moderate Yield | Heterogeneous Basic Catalyst (PMO-Py) | >90% conversion, catalyst recyclable >12 times | nih.gov |
| Solvent | Ethanol | 69% yield | Acetonitrile | 92% yield | researchgate.net |
| Conditions | Solvent, Catalyst | Standard yields | Solvent-free, Catalyst-free, 50 °C | Good yields, short reaction times, simple work-up | researchgate.net |
Advanced Synthetic Techniques and Process Chemistry Research
The synthesis of complex molecules like this compound increasingly relies on advanced manufacturing techniques and a deep understanding of reaction mechanisms to control outcomes. Process chemistry research is pivotal in transitioning laboratory-scale syntheses to viable, large-scale production by enhancing efficiency, safety, and selectivity.
Exploration of Continuous Flow Reactor Systems in Nicotinonitrile Synthesis
Continuous flow chemistry, or 'flow chemistry,' has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. nih.gov These systems work by pumping reactant solutions through reactor coils or microfluidic chips, where the reaction occurs. mit.edu The residence time of the reactants in the reactor is precisely controlled by the flow rate and the reactor's volume. mit.edu
The adoption of continuous flow systems has grown significantly due to their ability to improve reaction safety and accelerate reaction kinetics. nih.gov In-lab constructed systems can be assembled from readily available parts like PFA tubing, syringes, pumps, and back-pressure regulators, providing a cost-effective and flexible alternative to commercial platforms. nih.govmit.eduspringernature.com This modularity allows for the integration of advanced in-line technologies for purification and analysis, enabling more complex, multi-step transformations within a single, contained system. mit.edu
While specific literature detailing the synthesis of this compound using flow reactors is not prominent, the technology's established benefits are highly applicable. For the synthesis of heterocyclic compounds like nicotinonitriles, flow chemistry offers the potential for enhanced temperature and pressure control, leading to higher yields and purity. The improved safety profile is particularly advantageous when handling potentially energetic or hazardous intermediates. nih.gov A significant challenge in flow chemistry is the potential for solid precipitation, which can lead to reactor clogging; however, various techniques and specialized reactors, such as screw reactors, have been developed to manage reactions involving solids. springernature.comresearchgate.net
Table 1: Advantages of Continuous Flow Systems in Chemical Synthesis
| Feature | Benefit in Synthesis | Citation |
|---|---|---|
| Superior Heat & Mass Transfer | Enables precise temperature control, minimizing side reactions and improving selectivity. | nih.gov |
| Enhanced Safety | Small reactor volumes limit the amount of hazardous material present at any given time. | nih.gov |
| Rapid Reaction Optimization | Residence time, temperature, and stoichiometry can be varied quickly to find optimal conditions. | mit.edu |
| Scalability | Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). | mit.edu |
| Automation & Integration | Allows for the integration of in-line purification and analysis, streamlining multi-step syntheses. | mit.edu |
Development of Stereoselective and Regioselective Synthetic Approaches
The synthesis of substituted heterocycles like this compound derivatives requires precise control over the arrangement of atoms, a challenge addressed by stereoselective and regioselective methods. Regioselectivity, in particular, is crucial in reactions where a molecule has multiple reactive sites, as is common in the formation of pyridine and pyrazole (B372694) rings.
A prominent example of regiochemical control can be observed in the synthesis of aminopyrazoles, which are structurally related to aminonicotinonitriles. The cyclization of a hydrazine (B178648) with an enol intermediate under acidic conditions can yield a 5-aminopyrazole as the major product. nih.gov However, by changing the reaction conditions to be basic and using a methyl ether derivative of the precursor, the regioselectivity can be completely inverted, yielding the 3-aminopyrazole (B16455) isomer in excellent yield (93%). nih.gov This demonstrates how the choice of catalyst and protecting groups can dictate the outcome of the cyclization, a principle directly applicable to controlling the substituent pattern on a nicotinonitrile ring.
Table 2: Example of Regiocontrolled Synthesis of Aminopyrazole Isomers
| Precursor | Reaction Conditions | Major Product | Yield | Citation |
|---|---|---|---|---|
| Enol (R=H) | Acidic Cyclization | 5-Aminopyrazole Intermediate | Major Isomer | nih.gov |
| Methyl Ether (R=Me) | Basic Cyclization | 3-Aminopyrazole Intermediate | 93% | nih.gov |
Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a key consideration, particularly when chiral centers are present in the derivatives of this compound. Methods like diastereoselective cycloadditions are employed in the synthesis of related heterocyclic systems to control the spatial orientation of substituents. nih.gov
Synthesis of Key Intermediates and Precursors to this compound Derivatives
The efficient synthesis of this compound and its derivatives is highly dependent on the availability of versatile intermediates and precursors. Research has focused on developing robust methods to construct these essential building blocks.
One of the most versatile methods for creating the aminopyrazole core, and by extension, related amino-heterocyclic nitriles, involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org Similarly, malononitrile and its derivatives are key starting materials. nih.govbeilstein-journals.org For instance, alkylidenemalononitriles, which are direct precursors to substituted amino-nitrile heterocycles, can be prepared by reacting malononitrile with reagents like triethyl orthoacetate. nih.gov
Another important class of intermediates includes substituted pyridones. The synthesis of 4-amino-5-methyl-2(1H)-pyridone, an intermediate for the drug finerenone, is particularly relevant due to its structural similarity to the target compound. google.com This intermediate is produced via a two-step process starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, which is first hydrogenated using a platinum catalyst and then reacted with potassium hydroxide (B78521) in methanol (B129727) under pressure. google.com
The synthesis of various nicotinonitrile derivatives often proceeds through chalcone intermediates. researchgate.net These are typically formed via a Claisen-Schmidt condensation between a substituted aldehyde and a ketone, such as one derived from the Friedel-Crafts acylation of a thiophene (B33073) ring. researchgate.net These chalcones can then be reacted with compounds like 3-aminocrotononitrile (B73559) to furnish the final pyridine-3-carbonitrile (B1148548) (nicotinonitrile) structure. researchgate.net
Table 3: Synthesis of Selected Key Precursors
| Precursor/Intermediate | Starting Materials | Key Reagents/Conditions | Use | Citation |
|---|---|---|---|---|
| Alkylidenemalonitriles | Malononitrile, Triethyl orthoacetate | Acetic anhydride (B1165640) | Synthesis of 5-amino-1-heteroaryl-4-cyanopyrazoles | nih.gov |
| Cyclocondensation Precursors | β-Ketonitriles, N,N'-Diphenylformamidine | - | Synthesis of 5-amino-1-aryl-4-benzoyl pyrazoles | nih.gov |
| 2-Chloro-5-methyl-4-pyridinamine | 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | H₂, Platinum catalyst | Precursor for 4-amino-5-methyl-2(1H)-pyridone | google.com |
| Chalcones | 2,5-Dichlorothiophene, Aryl aldehyde | AlCl₃ (Friedel-Crafts), NaOH (Claisen-Schmidt) | Intermediates for 4-aryl-nicotinonitrile derivatives | researchgate.net |
| 3-Amino-1H-pyrazole-4-carbonitriles | 3-Oxo-3-arylpropanenitriles, Trichloroacetonitrile, Hydrazine | - | Precursors for Pyrazolo[1,5-a]pyrimidines | mdpi.com |
Iii. Chemical Reactivity and Transformational Chemistry of 5 Amino 4 Methylnicotinonitrile
Reactivity of the Nicotinonitrile Core
The nicotinonitrile core, a pyridine (B92270) ring substituted with a nitrile group, is an electron-deficient aromatic system. This inherent electronic property, further modulated by the amino and methyl substituents, governs its susceptibility to both nucleophilic and electrophilic attack.
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established class of reactions. youtube.comyoutube.com The electron-withdrawing nature of the ring nitrogen atom depletes electron density, particularly at the α (C2, C6) and γ (C4) positions, making them susceptible to attack by nucleophiles. youtube.comquimicaorganica.org For a substitution reaction to occur, a suitable leaving group, such as a halogen, must be present at one of these activated positions. quimicaorganica.org
In the case of 5-Amino-4-methylnicotinonitrile, the ring does not possess a typical leaving group in its native structure. Direct nucleophilic substitution of a hydride ion (SNAr-H) is generally challenging and requires harsh conditions, such as in the Chichibabin reaction, which typically uses sodium amide to introduce an amino group at the C2 or C6 position. youtube.com
However, if a derivative of this compound were synthesized to include a leaving group (e.g., Cl, Br) at the C2 or C6 position, it would be expected to undergo SNAr reactions readily. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial, and it is enhanced when the negative charge can be delocalized onto the electronegative ring nitrogen, which is possible with attack at the C2, C4, and C6 positions. youtube.com
Table 1: Hypothetical Nucleophilic Aromatic Substitution (SNAr) Reactions This table illustrates the expected reactivity of a hypothetical derivative, 2-Chloro-5-amino-4-methylnicotinonitrile, based on established principles of pyridine chemistry.
| Reactant (Derivative) | Nucleophile | Typical Conditions | Expected Product |
| 2-Chloro-5-amino-4-methylnicotinonitrile | Sodium methoxide (B1231860) (NaOCH₃) | Methanol (B129727), heat | 5-Amino-2-methoxy-4-methylnicotinonitrile |
| 2-Chloro-5-amino-4-methylnicotinonitrile | Ammonia (B1221849) (NH₃) | Heat, pressure | 2,5-Diamino-4-methylnicotinonitrile |
| 2-Chloro-5-amino-4-methylnicotinonitrile | Diethylamine | Heat | 5-Amino-2-(diethylamino)-4-methylnicotinonitrile |
Electrophilic Aromatic Substitution Reactions at the Pyridine Moiety
Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the π-system of the aromatic ring. masterorganicchemistry.comwikipedia.org The pyridine ring itself is generally resistant to EAS compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the outcome of the reaction is strongly controlled by the directing effects of the existing substituents. wikipedia.org
In this compound, the substituents have competing effects:
Amino group (-NH₂) at C5: A powerful activating, ortho-, para-directing group. It strongly donates electron density to the ring via resonance.
Methyl group (-CH₃) at C4: A weakly activating, ortho-, para-directing group. It donates electron density via induction.
Nitrile group (-CN) at C3: A moderately deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
Pyridine Nitrogen: A deactivating, meta-directing group.
The overwhelmingly powerful activating and directing effect of the amino group at C5 is expected to dominate the regioselectivity of the reaction. It directs incoming electrophiles to the positions ortho (C4, C6) and para (C2) to itself. The C4 position is already occupied by the methyl group. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent methyl group at C4 might slightly disfavor substitution at C6, potentially making C2 the most probable site of reaction.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophilic Reagent | Reaction Type | Predicted Major Product(s) |
| Br₂ / FeBr₃ | Bromination | 2-Bromo-5-amino-4-methylnicotinonitrile |
| HNO₃ / H₂SO₄ | Nitration | 5-Amino-4-methyl-2-nitronicotinonitrile |
| Fuming H₂SO₄ | Sulfonation | 5-Amino-3-cyano-4-methylpyridine-2-sulfonic acid |
Transformations Involving the Amino Group
The primary amino group at the C5 position is a key center of reactivity, behaving as a potent nucleophile and a site for a variety of chemical transformations.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and readily susceptible to acylation and alkylation.
Acylation is typically achieved by treating the aminopyridine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide.
Alkylation can be accomplished using alkyl halides. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. Base-mediated conditions can be employed to deprotonate the amine or the resulting ammonium (B1175870) salt, facilitating the reaction. monash.edu It is possible for the reaction to proceed to form secondary and tertiary amines, and even quaternary ammonium salts, so reaction conditions must be carefully controlled to achieve selective mono-alkylation.
Table 3: Representative Acylation and Alkylation Reactions of the Amino Group
| Reagent | Reaction Type | Catalyst/Conditions | Product |
| Acetyl chloride (CH₃COCl) | N-Acylation | Pyridine or Triethylamine (B128534) | N-(5-Cyano-4-methylpyridin-3-yl)acetamide |
| Acetic anhydride ((CH₃CO)₂O) | N-Acylation | Gentle heating | N-(5-Cyano-4-methylpyridin-3-yl)acetamide |
| Methyl iodide (CH₃I) | N-Alkylation | K₂CO₃, DMF | 5-(Methylamino)-4-methylnicotinonitrile |
| Benzyl bromide (BnBr) | N-Alkylation | NaH, THF | 5-(Benzylamino)-4-methylnicotinonitrile |
Diazotization and Subsequent Coupling Reactions
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). rsc.org The reaction converts the amino group into a diazonium salt (e.g., 5-cyano-4-methylpyridine-3-diazonium chloride).
Pyridine-based diazonium salts are versatile synthetic intermediates. rsc.org They can undergo various transformations, most notably azo coupling reactions. In an azo coupling, the diazonium salt (acting as an electrophile) reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form a highly colored azo compound. researchgate.netsapub.org These products have applications as dyes and pigments.
Table 4: Diazotization and Azo Coupling Reaction Sequence
| Step | Reactants | Conditions | Intermediate/Product |
| 1. Diazotization | This compound, NaNO₂, HCl | 0–5 °C, aqueous | 5-Cyano-4-methylpyridine-3-diazonium chloride |
| 2. Azo Coupling | Diazonium salt (from Step 1), Phenol | Alkaline pH, 0–5 °C | 5-Amino-2-((4-hydroxyphenyl)diazenyl)-4-methylnicotinonitrile |
| 2. Azo Coupling | Diazonium salt (from Step 1), N,N-Dimethylaniline | Mildly acidic pH, 0–5 °C | 5-Amino-2-((4-(dimethylamino)phenyl)diazenyl)-4-methylnicotinonitrile |
Base-Promoted Amination and Related Reactions
While many amination reactions focus on introducing an amino group onto a ring, acs.orgnih.gov transformations of the existing amino group can also be promoted by a base. A key example is base-promoted N-alkylation, as mentioned previously, where a base like sodium hydride or potassium carbonate is used to deprotonate the amine, increasing its nucleophilicity towards an alkyl halide. monash.edu
Another related transformation is reductive amination. While this method is typically used to form amines from carbonyl compounds, certain protocols can be adapted for the N-alkylation of existing, less-nucleophilic amines. For some challenging aminopyridine systems, protocols using acid catalysis have been developed to facilitate condensation with an aldehyde or ketone, followed by reduction of the resulting imine/iminium ion with a reducing agent like sodium borohydride. nih.gov This provides an alternative route to N-substituted derivatives.
Table 5: Examples of Base-Promoted and Related Transformations
| Reaction Type | Reagents | Conditions | Product |
| Base-Promoted N-Alkylation | Isopropyl bromide, K₂CO₃ | DMF, heat | 5-(Isopropylamino)-4-methylnicotinonitrile |
| Reductive Amination | Benzaldehyde, then NaBH(OAc)₃ | Acetic Acid | 5-(Benzylamino)-4-methylnicotinonitrile |
| Reductive Amination | Cyclohexanone, then NaBH(OAc)₃ | Trifluoroacetic Acid | 5-(Cyclohexylamino)-4-methylnicotinonitrile |
Transformations Involving the Nitrile Group
The nitrile group is a versatile functional handle, susceptible to both hydrolysis and reduction, and serves as a key electrophilic center for cyclization reactions.
The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic attack, leading to its conversion into other important functional groups like amides, carboxylic acids, or primary amines.
Hydrolysis: The hydrolysis of nitriles is a well-established transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This process requires heating with either an aqueous acid (e.g., HCl) or a base (e.g., NaOH). chemguide.co.uk In the context of this compound, these reactions would yield 5-Amino-4-methylnicotinamide and subsequently 5-Amino-4-methylnicotinic acid.
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.orglumenlearning.com The reaction proceeds through an imidic acid intermediate which tautomerizes to the amide. chemistrysteps.com Continued heating in acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium salt. chemguide.co.uk
Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org This process also forms the amide intermediate, which upon further heating is hydrolyzed to a carboxylate salt; ammonia is liberated during this step. chemguide.co.uk Acidification of the final solution is necessary to obtain the free carboxylic acid. chemguide.co.uk
Interactive Data Table: Hydrolysis of this compound
| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product |
| Acidic Hydrolysis | Dilute HCl, Heat (reflux) | 5-Amino-4-methylnicotinamide | 5-Amino-4-methylnicotinic acid |
| Basic Hydrolysis | NaOH(aq), Heat (reflux), then H₃O⁺ | 5-Amino-4-methylnicotinamide | 5-Amino-4-methylnicotinic acid |
Reduction: The nitrile group of this compound can be reduced to a primary amine, yielding 5-Amino-4-methyl-3-(aminomethyl)pyridine. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, involving two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. libretexts.orglibretexts.org The reaction initially forms an imine anion, which is further reduced to a dianion intermediate, and subsequent aqueous workup provides the primary amine. libretexts.orglibretexts.org Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of a wide range of aromatic nitriles to their corresponding primary amines. nih.govorganic-chemistry.org
Interactive Data Table: Reduction of the Nitrile Group
| Starting Material | Reagent | Product |
| This compound | 1. LiAlH₄ 2. H₂O | 5-Amino-4-methyl-3-(aminomethyl)pyridine |
| This compound | BH₂(NiPr)₂ / cat. LiBH₄ | 5-Amino-4-methyl-3-(aminomethyl)pyridine |
The juxtaposition of an amino group and a nitrile group on the pyridine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can act as an internal nucleophile, or it can react with an external reagent to form a new ring that incorporates the nitrile carbon.
This reactivity pattern is common for o-aminonitriles, which are widely used to construct fused pyrimidines, pyridines, and pyrazoles. For instance, related compounds like 5-aminopyrazole-4-carbonitriles are key intermediates in the synthesis of pyrazolo[3,4-d]pyrimidines and imidazo[4,5-c]pyrazoles. researchgate.netrsc.org The reaction often involves condensation with a one-carbon synthon (like formamide (B127407) or formic acid) or a multi-carbon component that reacts with both the amino and nitrile functionalities.
A prominent example of this type of reaction is the Friedländer annulation, where an o-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group to form a quinoline. researchgate.net Analogously, derivatives of this compound can participate in similar cyclocondensation reactions. For example, reaction with ketones containing an α-methylene group, typically under acidic or basic catalysis, can lead to the formation of fused naphthyridine derivatives.
Interactive Data Table: Examples of Heterocycle Formation from Aminonitriles
| Aminonitrile Precursor Type | Reagent(s) | Fused Heterocycle Formed |
| o-Aminonitrile | Ketone (e.g., Cyclohexanone) | Tetrahydro-1,6-naphthyridine derivative |
| o-Aminonitrile | Formamide / POCl₃ (Vilsmeier reagent) | Fused Pyrimidine (B1678525) (e.g., Pyrido[2,3-d]pyrimidine) |
| o-Aminonitrile | Hydrazine (B178648) | Fused Pyrazole (B372694) |
Other Significant Chemical Transformations
Beyond the nitrile group, the amino group and the pyridine ring itself are sites of important chemical reactions, including oxidation, reduction, and condensation.
Oxidation: The primary aromatic amino group of this compound is susceptible to oxidation. Under strong oxidizing conditions, it can be converted to a nitro group, yielding 5-Nitro-4-methylnicotinonitrile. This transformation is analogous to the oxidation observed in the related 5-Amino-4-methylnicotinic acid. The oxidation of secondary amine functionalities in similar heterocyclic systems to form aldonitrone and imine derivatives has also been documented, suggesting a rich oxidative chemistry for derivatives of the title compound. nih.govmdpi.com
Reduction: While the nitrile group can be selectively reduced under certain conditions, more potent reducing systems can affect the pyridine ring itself. The pyridine ring is generally resistant to reduction under mild conditions but can be hydrogenated to a piperidine (B6355638) ring. For example, the use of samarium diiodide (SmI₂) in the presence of water has been shown to reduce pyridine to piperidine. clockss.org In studies with substituted pyridines, this reagent system has been observed to cause the elimination of functionalities like amino and cyano groups, which suggests that the reduction of this compound could potentially lead to piperidine or substituted piperidines, possibly with the loss of one or both functional groups. clockss.org
The primary amino group at the C5 position behaves as a typical aromatic amine and is a potent nucleophile. It can readily react with the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones, in a condensation reaction. libretexts.org This reaction, which is typically acid-catalyzed, proceeds via a carbinolamine intermediate that subsequently dehydrates to form an imine, also known as a Schiff base. libretexts.org The formation of these imine derivatives (N-substituted-5-imino-4-methylnicotinonitriles) introduces new structural diversity and provides a gateway for further transformations.
These condensation reactions are often the first step in multicomponent reactions (MCRs). For example, the in situ formation of the imine can be followed by a reaction with a third component, leading to the rapid assembly of complex heterocyclic scaffolds, a strategy widely employed in diversity-oriented synthesis. nih.gov
Interactive Data Table: Condensation of this compound
| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Product Type |
| This compound | Aldehyde (R-CHO) | Acid (e.g., H⁺) | Schiff Base / Imine |
| This compound | Ketone (R-CO-R') | Acid (e.g., H⁺) | Schiff Base / Imine |
Ring-chain tautomerism is an equilibrium between an open-chain structure and a cyclic form, typically involving the intramolecular addition of a nucleophile to a multiple bond. nih.govscispace.com While this compound itself is not expected to exhibit this phenomenon, certain derivatives could be designed to undergo such transformations.
This type of tautomerism is well-documented in compounds that possess both a carbonyl (or imine) group and a suitably positioned nucleophile (like -OH, -NH₂, or -SH). scispace.com A relevant analogy is the ring-chain tautomerism observed in pseudooxynicotine, which exists in equilibrium between an open-chain amino ketone form and a cyclic iminium form. scispace.com The position of the equilibrium is highly dependent on factors like pH. scispace.com
A hypothetical derivative of this compound could be synthesized that displays this property. For example, if the nitrile group were converted to an aldehyde (via reduction) and the amino group was modified to carry a nucleophilic substituent (e.g., a hydroxyalkyl group), the resulting molecule would possess the necessary functionalities to exist in a ring-chain tautomeric equilibrium. Such studies are crucial for understanding the conformational and reactive behavior of complex drug-like molecules in different chemical environments.
Iv. Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Methods for Structure Elucidation
Modern spectroscopy offers a powerful toolkit for probing the molecular architecture of 5-Amino-4-methylnicotinonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for a complete structural assignment.
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, a complete NMR analysis would involve a suite of experiments.
¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms in the molecule. The ¹³C NMR spectrum is expected to show signals for the carbon atoms of the pyridine ring, the nitrile group, and the methyl group. The positions of these signals provide insight into the carbon framework.
DEPTQ (Distortionless Enhancement by Polarization Transfer Quaternary) is a valuable experiment for distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). This would definitively identify the methyl carbon and the quaternary carbons of the pyridine ring and the nitrile group.
2D NMR Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity within the molecule.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure by identifying long-range connectivities, for instance, between the methyl protons and the adjacent ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | ~8.2 | C2: ~150 |
| H6 | ~8.0 | C3: ~118 (CN) |
| NH₂ | ~5.0 (broad) | C4: ~125 |
| CH₃ | ~2.3 | C5: ~145 |
| C6: ~152 | ||
| CH₃: ~18 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structure. mdpi.com
Key expected vibrational frequencies include:
N-H stretching: The amino group (NH₂) typically shows two distinct stretching vibrations in the range of 3300-3500 cm⁻¹. mdpi.com
C≡N stretching: The nitrile group (CN) exhibits a sharp and intense absorption band around 2200-2260 cm⁻¹. mdpi.com
C=C and C=N stretching: The aromatic pyridine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-H stretching and bending: Signals corresponding to the aromatic C-H and methyl C-H stretching and bending vibrations will also be present.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 |
| Nitrile (C≡N) | Stretching | 2200 - 2260 |
| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| Methyl (C-H) | Stretching | 2850 - 3000 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₇N₃), the molecular weight is 133.15 g/mol . nih.gov
Mass Spectrometry (MS) would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information as the molecule breaks apart in a predictable manner.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound. mdpi.com
X-ray Diffraction Crystallography for Solid-State Structure Determination
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₇H₇N₃, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the compound.
Table 3: Elemental Composition of this compound (C₇H₇N₃)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 7 | 84.07 | 63.14% |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 5.31% |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 31.55% |
| Total | 133.17 | 100.00% |
Optical Spectroscopy and Photophysical Characterization of Derivatives (e.g., Fluorescence, Solvatochromic Properties)
Derivatives of aminonicotinonitrile have shown interesting photophysical properties, including fluorescence and solvatochromism. mdpi.com
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Certain aminopyridine derivatives are known to be fluorescent, and it is plausible that derivatives of this compound could also exhibit this property. sciforum.net The fluorescence emission spectra can be sensitive to the molecular structure and the local environment.
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is often observed in compounds with a significant change in dipole moment upon electronic excitation. mdpi.com D-π-A (donor-pi-acceptor) type solvatochromic fluorophores often feature an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitrile group) connected by a π-system. nih.gov Derivatives of this compound fit this structural motif, suggesting they may exhibit solvatochromic behavior, where the absorption and emission maxima shift depending on the solvent's polarity. nih.gov This property makes such compounds potentially useful as fluorescent probes for studying the microenvironment of various systems. mdpi.com
V. Derivatization and Analog Development Based on the 5 Amino 4 Methylnicotinonitrile Scaffold
Design Principles for Nicotinonitrile-Based Hybrid Molecules
The design of hybrid molecules based on the nicotinonitrile scaffold is a strategic approach in medicinal chemistry and materials science. ekb.eg This strategy involves combining the nicotinonitrile core with other pharmacophores or functional moieties to create a single molecule with potentially enhanced or synergistic properties. ekb.eg The underlying principle is that such hybrid molecules may interact with multiple biological targets or exhibit improved physicochemical characteristics. ekb.eg
A key consideration in the design of these hybrids is the selection of appropriate linking strategies and the desired spatial arrangement of the constituent parts. The amino group at the 5-position and the cyano group at the 3-position of the 5-amino-4-methylnicotinonitrile scaffold are common points for derivatization. For instance, the amino group can be acylated, alkylated, or incorporated into a new heterocyclic ring, while the cyano group can undergo various transformations or participate in cycloaddition reactions.
The design process often begins with a known bioactive molecule or a fragment of interest. This "guest" moiety is then chemically tethered to the "host" nicotinonitrile scaffold. The choice of the guest moiety is dictated by the intended application. For example, in the development of potential therapeutic agents, a fragment known to bind to a specific enzyme or receptor might be incorporated. The resulting hybrid molecule is then evaluated to determine if the desired synergistic effect has been achieved.
The electronic properties of the nicotinonitrile ring system also play a crucial role in the design of these hybrid molecules. The electron-withdrawing nature of the cyano group and the pyridine (B92270) nitrogen influences the reactivity and binding interactions of the entire molecule. Computational modeling and structure-activity relationship (SAR) studies are often employed to guide the design process and predict the properties of the resulting hybrid molecules.
Synthesis of Fused Heterocyclic Systems Incorporating the Nicotinonitrile Moiety
The this compound scaffold is a valuable building block for the synthesis of fused heterocyclic systems. The presence of the ortho-amino and cyano groups provides a reactive site for cyclization reactions, leading to the formation of various bicyclic and polycyclic aromatic systems. These fused systems are of significant interest due to their prevalence in natural products and pharmaceutically active compounds.
One common strategy for constructing fused systems is through the reaction of this compound with bifunctional reagents. For example, reaction with β-keto esters or their equivalents can lead to the formation of pyrimido[4,5-b]pyridine derivatives. Similarly, treatment with isothiocyanates can yield thieno[2,3-b]pyridine (B153569) analogs. The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, can often be tuned to favor the formation of a particular fused ring system.
Intramolecular cyclization is another powerful technique for the synthesis of fused heterocycles from derivatized this compound. In this approach, a side chain is first introduced onto the amino group or another position of the pyridine ring. This side chain contains a functional group that can subsequently react with the cyano group or another part of the nicotinonitrile core to form a new ring.
The synthesis of fused heterocyclic systems from this compound has been extensively explored, leading to a diverse library of novel compounds. These compounds often exhibit interesting photophysical or biological properties, making them attractive targets for further investigation. The table below provides a summary of representative fused heterocyclic systems synthesized from nicotinonitrile derivatives.
| Starting Material | Reagent | Fused Heterocyclic System | Reference |
| 3-Amino-1,2,4-triazole | Cinnamonitrile derivatives | Triazolopyrimidine derivatives | researchgate.net |
| 4-Chloro-5-halopyrimidines | Methanesulfonamide | Pyrrolo[2,3-d]pyrimidine derivatives | researchgate.net |
| 1,4-Benzoxazinones | 5-Aminopyrazole-4-carboxylic acids | Pyrazolo[3′,4′:4,5]pyrimido[2,3-c] researchgate.netnih.gov benzoxazines | researchgate.net |
Development of Spiro[indole-3,4′-pyridine] and Related Derivatives
The synthesis of spirocyclic compounds, where two rings share a single atom, represents a significant area of research in organic chemistry. The development of spiro[indole-3,4′-pyridine] derivatives from this compound is a notable example of this class of transformation. These complex, three-dimensional structures are of interest due to their unique conformational properties and their potential as scaffolds in drug discovery.
A common and efficient method for the synthesis of spiro[indole-3,4′-pyridine] derivatives is the multi-component reaction (MCR) involving an isatin (B1672199) (1H-indole-2,3-dione), a malononitrile (B47326) derivative (such as this compound), and another active methylene (B1212753) compound. This one-pot reaction allows for the rapid assembly of the spirocyclic framework from simple and readily available starting materials.
The mechanism of this MCR typically involves an initial Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the nicotinonitrile derivative. Subsequent cyclization and aromatization steps then lead to the final spiro[indole-3,4′-pyridine] product. The specific outcome of the reaction can be influenced by the choice of catalyst, solvent, and reaction temperature.
The resulting spiro compounds possess a rich stereochemistry, with the spiro center being a chiral carbon atom. The development of stereoselective methods for the synthesis of these derivatives is an active area of research, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. The table below summarizes a representative synthesis of a spiro[indole-3,4′-pyridine] derivative.
| Isatin Derivative | Malononitrile Derivative | Active Methylene Compound | Spiro Product |
| Isatin | This compound | Barbituric acid | Spiro[indole-3,4'-pyridinyl]barbituric acid derivative |
Creation of Substituted Nicotinonitrile Derivatives with Diverse Functional Groups
The this compound scaffold can be readily modified to introduce a wide range of functional groups, leading to the creation of diverse libraries of substituted nicotinonitrile derivatives. This functionalization can be achieved through reactions targeting the amino group, the cyano group, the methyl group, or the pyridine ring itself.
The amino group at the 5-position is a particularly versatile handle for derivatization. It can undergo acylation with acid chlorides or anhydrides to form amides, or it can be alkylated to introduce new carbon-based substituents. Furthermore, the amino group can serve as a nucleophile in reactions with electrophiles, or it can be transformed into other functional groups, such as a diazonium salt, which can then be replaced by a variety of other substituents.
The cyano group at the 3-position also offers numerous possibilities for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. The reactivity of the cyano group allows for the introduction of a wide range of functionalities, further expanding the chemical space accessible from the this compound scaffold.
The methyl group at the 4-position can also be functionalized, although this is often more challenging. Under certain conditions, it can be halogenated or oxidized to an aldehyde or a carboxylic acid. These transformations provide additional opportunities for introducing diversity into the nicotinonitrile structure.
| Starting Material | Reagent/Reaction | Functional Group Introduced |
| This compound | Acetic anhydride (B1165640) | Acetamido group |
| This compound | Benzyl bromide | Benzylamino group |
| This compound | Sodium nitrite (B80452)/HCl | Diazonium salt |
Synthesis of Polysubstituted Nicotinonitriles for Structure-Property Relationship Studies
The synthesis of polysubstituted nicotinonitriles is a key strategy for conducting detailed structure-property relationship (SPR) studies. By systematically varying the substituents at different positions on the nicotinonitrile ring, researchers can gain insights into how molecular structure influences physical, chemical, and biological properties. These studies are essential for the rational design of new materials and therapeutic agents.
Multi-component reactions (MCRs) are particularly well-suited for the synthesis of polysubstituted nicotinonitrile libraries. researchgate.net These reactions allow for the one-pot assembly of complex molecules from three or more starting materials, offering a high degree of structural diversity and operational simplicity. researchgate.net For example, a three-component reaction between an aldehyde, an active methylene nitrile, and a compound containing a reactive amino group can generate a wide range of substituted nicotinonitriles in a single step. researchgate.net
Another approach to the synthesis of polysubstituted nicotinonitriles involves the stepwise functionalization of the pre-formed nicotinonitrile core. This method provides greater control over the substitution pattern and allows for the introduction of a wider range of functional groups. For example, a Suzuki or Sonogashira cross-coupling reaction can be used to introduce aryl or alkynyl substituents at specific positions on the pyridine ring, provided a suitable halogenated precursor is available.
The data obtained from SPR studies of these polysubstituted nicotinonitriles can be used to develop quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery process. The table below summarizes the synthesis of a series of polysubstituted nicotinonitriles for SPR studies.
| Aldehyde | Active Methylene Nitrile | Amine | Catalyst | Product |
| Benzaldehyde | Malononitrile | Pyrrolidine | None | 2-Amino-6-(pyrrolidin-1-yl)-4-phenylnicotinonitrile |
| 4-Chlorobenzaldehyde | Malononitrile | Pyrrolidine | None | 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)nicotinonitrile |
| 4-Methoxybenzaldehyde | Malononitrile | Pyrrolidine | None | 2-Amino-4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)nicotinonitrile |
Exploration of Chiral Derivatives and Stereochemical Control in Synthesis
The exploration of chiral derivatives of this compound and the development of methods for stereochemical control in their synthesis are at the forefront of modern organic chemistry. mdpi.com The introduction of chirality into a molecule can have a profound impact on its biological activity and physical properties. mdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with the two enantiomers of a chiral molecule. mdpi.com
There are several strategies for accessing chiral nicotinonitrile derivatives. One approach is the use of chiral starting materials. For example, a chiral aldehyde or amine can be used in a multi-component reaction to generate a chiral nicotinonitrile product. The stereochemistry of the starting material is transferred to the product, often with a high degree of stereocontrol.
Another strategy is the use of chiral catalysts. Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. A chiral catalyst can be used to promote a reaction in a way that favors the formation of one enantiomer over the other. This approach is often highly efficient and can provide access to chiral products in high enantiomeric excess.
The separation of racemates is a third method for obtaining chiral nicotinonitrile derivatives. A racemic mixture, containing equal amounts of both enantiomers, can be separated into its individual components using techniques such as chiral chromatography or resolution with a chiral resolving agent. While this method can be effective, it is often less efficient than asymmetric synthesis, as half of the material is the undesired enantiomer.
The development of methods for the stereocontrolled synthesis of chiral nicotinonitrile derivatives is crucial for advancing our understanding of the role of stereochemistry in molecular recognition and for the development of new chiral drugs and materials. The table below provides an overview of approaches for the synthesis of chiral nicotinonitrile derivatives.
| Approach | Description | Example |
| Chiral Starting Material | Use of an enantiomerically pure starting material to induce chirality in the product. | Reaction of a chiral aldehyde with this compound. |
| Asymmetric Catalysis | Use of a chiral catalyst to selectively form one enantiomer of the product. | Enantioselective reduction of a prochiral nicotinonitrile derivative. mdpi.com |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Chromatographic separation of a racemic nicotinonitrile derivative on a chiral stationary phase. |
Vi. Mechanistic Investigations of Chemical Processes Involving 5 Amino 4 Methylnicotinonitrile
Reaction Mechanism Elucidation using Spectroscopic and Kinetic Methods
Understanding the pathway of a chemical reaction requires a combination of techniques that can identify molecules and measure the speed of their transformation. Spectroscopic and kinetic methods are fundamental tools for elucidating the mechanisms of reactions involving aminonitriles.
Spectroscopic techniques are crucial for identifying the structural features of reactants, intermediates, and products. In the synthesis and reactions of aminonitriles, Infrared (IR) spectroscopy is frequently used to confirm the presence of key functional groups. For instance, the characteristic absorption bands for the amino (-NH₂) and cyano (-CN) groups are key identifiers. In studies of 2-amino-4,6-diphenylnicotinonitriles, N-H bending vibrations were observed in the range of 1606–1654 cm⁻¹, confirming the presence of the amino group, alongside distinct bands for the cyanide group. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides even more detailed structural information, helping to establish the connectivity of atoms within a molecule. The structure of complex products, such as the triethylammonium (B8662869) salt formed in the reaction of 4-methyl-2,6-dichloronicotinonitrile with malononitrile (B47326) dimer, has been confirmed using spectral methods including NMR. researchgate.net
Kinetic studies, which measure reaction rates under varying conditions, help to map out the energy landscape of a reaction. For example, quantum mechanics/molecular mechanics (QM/MM) studies on cytosine aza-analogues like 2-amino-1,3,5-triazine have been used to explore their photophysics. These computational studies calculate energy barriers for processes like internal conversion and intersystem crossing, revealing the most likely decay pathways for photoexcited states. rsc.org For 2,4-diamino-1,3,5-triazine, upon photoexcitation, the molecule relaxes and must overcome a small energy barrier to return to its ground state, a process that can be modeled to understand its dynamics. rsc.org
Role of Catalysts and Reaction Conditions in Product Formation and Selectivity
Catalysts and reaction conditions are powerful levers that chemists can use to control the outcome of a chemical synthesis, influencing reaction speed, yield, and selectivity. The synthesis of aminonitriles is particularly sensitive to these factors.
A wide array of catalysts has been employed to facilitate the synthesis of aminonitriles. mdpi.com These range from transition metal catalysts (e.g., Fe, Cu, Rh) and photocatalysts to organocatalysts. mdpi.com In the synthesis of 2-amino-4,6-diphenylnicotinonitriles, various catalysts have been successfully used, including HBF₄, nano-catalysts like CoFe₂O₄-TRIS-sulfated boric acid, and ionic liquids such as [Bmim]BF₄. mdpi.com Organocatalysis, in particular, plays a significant role in Strecker-type reactions, which are a common method for producing α-aminonitriles. mdpi.com For example, pseudo-enantiomeric squaramide catalysts have been used for enantioselective Strecker reactions, producing chiral α-aminonitriles with high enantioselectivity, reportedly through hydrogen bonding interactions. mdpi.com
Reaction conditions also play a pivotal role. Syntheses of aminonitriles have been achieved under diverse conditions, including solvent-free (neat) reactions, which are environmentally friendly. mdpi.com The use of alternative energy sources like microwave and ultrasonic irradiation has been shown to accelerate reactions and improve yields. mdpi.com Temperature is another critical parameter. The synthesis of 4-Amino-5-methylnicotinonitrile from 4-chloro-5-methylnicotinonitrile may require heating to facilitate the substitution reaction. In the reaction of 4-methyl-2,6-dichloronicotinonitrile, optimal results were obtained by heating the starting materials in a MeCN solution. researchgate.net This regioselective substitution is believed to be governed by steric hindrance, which prevents nucleophilic attack at a more crowded position. researchgate.net
The table below summarizes the influence of various catalysts and conditions on aminonitrile synthesis.
| Catalyst/Condition | Reaction Type | Effect | Reference |
| Organocatalysts (e.g., Squaramide) | Enantioselective Strecker Reaction | Produces chiral α-aminonitriles with high enantioselectivity. | mdpi.com |
| Nano-ordered mesoporous borosilicate | Three-component Strecker Reaction | Enables production from various aldehydes and ketones. | mdpi.com |
| Microwave/Ultrasonic Irradiation | Aminonitrile Synthesis | Expedites reaction and enhances yield and efficiency. | mdpi.com |
| Heating in MeCN | Nucleophilic Substitution | Optimizes yield in regioselective synthesis. | researchgate.net |
| Solvent-free (neat) | Aminonitrile Synthesis | Offers a simple and environmentally friendly approach. | mdpi.com |
Identification and Characterization of Reaction Intermediates in Multi-step Syntheses
In the classic Strecker synthesis of amino acids, the mechanism involves the formation of distinct intermediates from an initial aldehyde or ketone. masterorganicchemistry.com The first stage is the formation of an α-amino nitrile, which proceeds through an imine intermediate. The aldehyde is first protonated, making it more electrophilic, and then attacked by ammonia (B1221849) to form a tetrahedral intermediate. This intermediate then loses water to form a reactive iminium ion, which is subsequently attacked by a cyanide ion to yield the α-amino nitrile. masterorganicchemistry.com
In other multi-step syntheses involving aminonitriles, different types of intermediates have been identified. For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles is a two-step process where the initial reaction of acetophenones and aldehydes under basic conditions yields chalcones, which serve as stable, isolable intermediates. mdpi.com These chalcones are then reacted further with malononitrile and ammonium (B1175870) acetate (B1210297) to form the final product. mdpi.com
In some cases, the intermediate can be a salt. The reaction between 2,6-dichloro-4-methylnicotinonitrile (B1293653) and malononitrile dimer in the presence of triethylamine (B128534) leads to the formation of a stable triethylammonium salt as the product, which has been characterized by X-ray studies. researchgate.net
| Synthesis | Starting Materials | Identified Intermediate(s) | Final Product Class | Reference |
| Strecker Synthesis | Aldehyde/Ketone, Ammonia, Cyanide | Imine, Iminium ion | α-Amino acid | masterorganicchemistry.com |
| Diphenylnicotinonitrile Synthesis | Acetophenones, Aldehydes | Chalcone (B49325) | 2-Amino-4,6-diphenylnicotinonitrile | mdpi.com |
| Substituted Pyridine (B92270) Synthesis | 2,6-dichloro-4-methylnicotinonitrile, Malononitrile dimer | Triethylammonium salt | Substituted Pyridine | researchgate.net |
Byproduct Formation and Strategies for Their Mitigation and Removal in Synthesis Research
In chemical synthesis, the formation of unintended products, or byproducts, is a common challenge that can reduce the yield and purity of the desired compound. Research into reaction mechanisms often focuses on understanding how byproducts are formed and developing strategies to minimize their creation or remove them effectively.
Byproduct formation can be influenced by reaction scale and conditions. In one process for preparing 4-amino-5-methylpyridinone, an impurity is noted to form, particularly on a batch scale, which is then carried over into the final product. google.com Mitigation strategies often involve optimizing the reaction conditions or improving purification methods. The described workup involves cooling the reaction, washing the precipitated crystals with solvents like methyl ethyl ketone, and then recrystallization to purify the product. google.com Further purification can be achieved through a final extraction with n-butanol. google.com
The choice of reagents can also dictate the formation of byproducts. In the synthesis of a fluorinated 2-amino-4-methylpyridine (B118599) analogue, an elimination product was formed as a byproduct. nih.gov The amount of this byproduct was dependent on the fluorinating agent used; perfluorobutane sulfonyl fluoride (B91410) (PBSF) led to the elimination product being the major product, indicating that an alternative reagent like diethylaminosulfur trifluoride (DAST) might be preferred to minimize this side reaction. nih.gov
Stoichiometry, the relative amount of reactants, is another critical factor. During the synthesis of certain 2-substituted 5-amino-4-cyano-1,3-oxazoles, N-acylated 5-amino-1,3-oxazoles were formed as byproducts. researchgate.net It was found that using an excess of the acid chloride reagent was necessary for the main reaction to proceed, but this could also lead to the formation of these acylated byproducts. researchgate.net Careful control over the amount of reagent is therefore essential to balance reaction completion with byproduct minimization.
| Byproduct | Parent Reaction | Mitigation/Removal Strategy | Reference |
| Unidentified Impurity | Synthesis of 4-amino-5-methylpyridinone | Recrystallization, washing with solvents (methyl ethyl ketone, o-dichlorobenzene), final extraction with n-butanol. | google.com |
| Elimination Product | Fluorination of a 2-amino-4-methylpyridine analogue | Choice of fluorinating agent (DAST over PBSF). | nih.gov |
| N-acylated 5-amino-1,3-oxazoles | Synthesis of 5-amino-4-cyano-1,3-oxazoles | Careful control of reagent stoichiometry. | researchgate.net |
Vii. Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to forecast the binding affinity and interaction patterns of potential drug candidates with their protein targets.
Research on derivatives synthesized from nicotinonitrile precursors has utilized molecular docking to identify promising inhibitors for various therapeutic targets. For instance, a series of novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and evaluated as potential dual PI3-K/mTOR inhibitors. nih.gov Docking studies revealed that several designed compounds exhibited strong binding affinities, with some achieving docking scores superior to known inhibitors. nih.gov Specifically, compounds 6 , 12 , 14 , and 16 from the designed series showed favorable binding energies of -10.6, -10.7, -10.2, and -10.2 kcal/mol, respectively. nih.gov
Similarly, in a study targeting the epidermal growth factor receptor (EGFR), which is implicated in various cancers, pyridine (B92270) and pyrimidine (B1678525) derivatives were evaluated. nih.gov The pharmacophoric features essential for EGFR inhibition include a hydrophobic head, a hydrogen-bond donor in the spacer region, and a flat heteroaromatic moiety to occupy the adenine (B156593) binding pocket. nih.gov Docking simulations help confirm whether newly designed molecules fit these criteria and can effectively interact with key amino acid residues in the receptor's active site. nih.gov
In another study, molecular docking simulations of tetrahydrobenzo[b]thiophene candidates were performed against the tubulin protein active site, a key target for anticancer drugs. researchgate.net The results showed that the designed compounds could fit into the binding groove of the co-crystallized ligand, GTP, indicating their potential to disrupt microtubule dynamics. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds, QSAR can identify the physicochemical properties and structural features that are critical for activity.
A QSAR study was conducted on 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors of matrix metalloproteinases (MMPs), which are structurally related to derivatives of 5-Amino-4-methylnicotinonitrile. nih.gov The study aimed to understand the structural features influencing the affinity of these inhibitors towards the enzymes. The analysis successfully explained the MMP inhibitory activity in terms of the molecule's topology. nih.gov It was found that for MMP-2, MMP-8, and MMP-9, the inhibitory activity was dependent on Kier's alpha modified index of the third order, suggesting that terminally branched functions would likely increase the molecules' affinity for these MMPs. nih.gov The models were established using stepwise multiple regression and the method of least squares, correlating inhibitory activities with calculated topological and fragmental descriptors. nih.gov
In another example, a generated QSAR model was used to estimate the antimalarial activity of newly designed benzoheterocyclic 4-aminoquinoline (B48711) derivatives against Plasmodium falciparum. unar.ac.id This approach allows for the virtual screening of designed compounds and prioritization of those with the highest predicted activity for synthesis and further testing. unar.ac.id
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, orbital energies) of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various chemical properties.
DFT calculations are crucial for understanding the stability and reactivity of different tautomeric forms of heterocyclic compounds. For 4-Aminomethylene derivatives of N-methylpyrazolin-5-one, DFT calculations at the B3LYP/6-311+G(2df,2p) level of theory were used to study gas-phase tautomerism. researchgate.net The results indicated that the system predominantly exists as a unique enamine tautomer stabilized by an intramolecular hydrogen bond. researchgate.net
In studies of potential inhibitors, DFT is used to calculate global reactivity descriptors (GRPs) such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity. nih.gov These parameters provide insight into the kinetic stability and chemical reactivity of a molecule. nih.gov For instance, a large HOMO-LUMO gap implies high stability and low reactivity. nih.gov Molecular Electrostatic Potential (MEP) plots, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov
Molecular Dynamics Simulations to Study Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. This method is invaluable for assessing the stability of a ligand within a protein's binding pocket and understanding the dynamic processes that govern molecular recognition.
MD simulations were performed on a complex of an enastron analogue (a potential anticancer agent) bound to the Eg5 enzyme. nih.gov The simulation, running for 100 nanoseconds, was used to analyze the stability of the ligand-protein complex by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov The analysis of protein-ligand contacts throughout the simulation revealed that the ligand formed an average of 3 to 5 hydrogen bonds, primarily with backbone acceptors like Glu116 and backbone donors like Tyr211. nih.gov
In another study on the 5HT₂A receptor, 1-microsecond MD simulations were conducted on the receptor in its apo (ligand-free) state as well as bound to an agonist and an antagonist. mdpi.com The simulations showed that agonist binding induced significant conformational changes and increased flexibility in specific regions of the receptor, such as the intracellular ends of transmembrane helices TM5 and TM6, which is consistent with receptor activation. mdpi.com Such simulations are critical for understanding the molecular mechanisms of receptor activation induced by ligands derived from scaffolds like this compound.
In Silico Prediction of Physicochemical and Bioavailability Parameters
Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Various computational tools and models are used to estimate these parameters from a compound's structure, helping to filter out candidates with poor pharmacokinetic profiles.
Key physicochemical properties are often evaluated against guidelines like Lipinski's Rule of Five, which predicts the drug-likeness of a chemical compound intended for oral administration. biorxiv.org This rule states that a molecule is more likely to be orally bioavailable if it has a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. biorxiv.org
For derivatives of 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine, in silico toxicity profiles were performed using the SWISSADME program. nih.gov The analysis indicated that the designed compounds adhered to Lipinski's rule and were predicted not to penetrate the blood-brain barrier (BBB). nih.gov Similarly, for benzoheterocyclic 4-aminoquinolines, ADMET properties were determined to screen for potential drug-like compounds, with most designed derivatives complying with both Lipinski's and Veber's rules. unar.ac.id
Prediction of Potential Protein Targets through Computational Approaches
Identifying the protein targets of a small molecule is fundamental to understanding its mechanism of action and potential therapeutic effects. Computational methods can screen a compound against vast libraries of protein structures to predict potential interactions.
Methods like Chemical Genomics-Based Virtual Screening (CGBVS) use machine learning algorithms, such as support vector machines (SVM), to predict compound-protein interactions (CPI). nih.gov These models are trained on large datasets of known bioactivity data and can then predict the activity of new compounds against a range of targets, including "orphan" receptors for which no ligands are known. nih.gov For G protein-coupled receptors (GPCRs), a major drug target family, CGBVS has been used to create models that can predict ligands for virtual orphan GPCRs with a high degree of accuracy. nih.gov
Another approach, MSPEDTI, combines information from a drug's molecular structure with the evolutionary information of protein sequences to predict drug-target interactions, achieving high accuracy on gold-standard datasets. mdpi.com Such computational approaches could be applied to this compound and its derivatives to generate hypotheses about their biological targets, which can then be validated experimentally. For example, Molinspiration software predicted that designed pyrazolo[3,4-d]pyrimidin derivatives would be active on G-protein coupled receptors. nih.gov
Computational Analysis of Spectroscopic Properties and Spectral Assignments
Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which aids in their structural characterization. DFT calculations, for instance, can be used to compute vibrational frequencies corresponding to infrared (IR) spectra. nih.gov
By comparing the computed spectrum with the experimental one, researchers can confidently assign specific vibrational modes to the observed peaks. This is particularly useful for complex heterocyclic molecules where spectral interpretation can be challenging. The calculations are typically performed at a specific level of theory (e.g., B3LYP/6-31G(d,p)), and the nature of the stationary points on the potential energy surface is confirmed through vibrational mode calculations. nih.gov This computational analysis serves as a crucial complement to experimental techniques like FT-IR, ¹H NMR, and ¹³C NMR for the unambiguous structural elucidation of newly synthesized compounds derived from this compound.
Viii. Exploratory Biological Activity Studies of 5 Amino 4 Methylnicotinonitrile and Its Derivatives Mechanistic and Preclinical Focus
Investigation of Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase, PIM-1 Kinase, Protein Phosphatase 2A)
Derivatives of the aminonicotinonitrile scaffold have been identified as promising inhibitors of certain protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.
Notably, a class of derivatives known as 2-amino-4,6-diphenylnicotinonitriles (APNs) has been reported to possess antiproliferative activity linked to PIM-1 kinase inhibitory potential. mdpi.com The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a significant role in cell survival, proliferation, and apoptosis. nih.govnih.gov Their upregulation is observed in many cancers, making them an attractive target for therapeutic intervention. nih.gov The inhibition of PIM kinases can disrupt pathways that prevent apoptosis and promote cell cycle progression, thereby hindering tumor growth. nih.gov The development of small-molecule PIM kinase inhibitors is an active area of research, with some candidates showing promising activity in preclinical cancer models. nih.gov
While specific inhibitory activity of 5-amino-4-methylnicotinonitrile derivatives against acetylcholinesterase, butyrylcholinesterase, or protein phosphatase 2A is not extensively detailed in the reviewed literature, the demonstrated potential against PIM-1 kinase highlights the capacity of this chemical scaffold to interact with and modulate the function of critical cellular enzymes.
Studies on Antioxidant Properties and Radical Scavenging Activity in Chemical and Biological Assays
The antioxidant potential of various heterocyclic compounds is a field of significant interest, as oxidative stress is implicated in numerous pathological conditions. Research indicates that the broader class of 3-cyano-2-substituted pyridine (B92270) (nicotinonitrile) hybrids has been explored for antioxidant properties. ekb.eg
While direct experimental data on the radical scavenging activity of this compound itself is limited in the available literature, the findings for related nicotinonitrile hybrids suggest that this class of compounds holds potential as a source for the development of new antioxidant agents. ekb.eg
Evaluation of Antimicrobial and Antibiofilm Effects in Model Systems
The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. The nicotinonitrile scaffold has served as a building block for the synthesis of compounds with significant antimicrobial activity.
Derivatives such as 2-amino-4,6-diphenylnicotinonitriles (APNs) have been reported to exhibit activity against various pathogens. mdpi.com More specific studies have evaluated the antimicrobial effects of various 2-amino-6-aryl-4-substituted-nicotinonitriles. In one such study, a series of 2-amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles were synthesized and tested against a panel of bacteria and fungi. worldnewsnaturalsciences.com The activity, measured by the zone of inhibition, was compared against standard drugs like Ampicillin and Fluconazole. worldnewsnaturalsciences.com
Generally, many of the tested nicotinonitrile derivatives demonstrated better activity against Gram-positive bacteria (like Bacillus subtilis and Staphylococcus aureus) than Gram-negative bacteria. nih.gov For example, certain 2-amino-5-arylazo-6-aryl substituted nicotinates showed strong activity against B. subtilis, with minimum inhibitory concentrations (MIC) comparable to the reference drug ampicillin. nih.gov The conversion of these nicotinates into fused bicyclic systems, such as pyrido[2,3-d]pyrimidines, maintained or in some cases enhanced the activity against Gram-positive strains. nih.gov
The table below summarizes the antimicrobial activity of selected 2-amino-nicotinonitrile derivatives from a representative study.
| Compound | Substituent (Aryl group at C6) | Zone of Inhibition (mm) vs. B. megaterium | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. A. niger |
|---|---|---|---|---|---|
| 2a | Phenyl | 14 | 15 | 12 | 13 |
| 2b | 4-Chlorophenyl | 16 | 17 | 14 | 15 |
| 2c | 4-Methylphenyl | 13 | 12 | 11 | 12 |
| 2d | 4-Methoxyphenyl | 15 | 16 | 13 | 14 |
| Ampicillin | N/A (Standard) | 20 | 22 | 18 | N/A |
| Fluconazole | N/A (Standard) | N/A | N/A | N/A | 24 |
These findings underscore the value of the this compound scaffold as a platform for developing novel antimicrobial agents.
Assessment of Plant Growth Regulating Activity for Agricultural Research
Plant growth regulators are crucial for controlling various aspects of plant development and response to stress. nih.gov These regulators include a wide range of chemical structures that can influence processes from seed germination to fruit development. nih.govsciopen.com While amino acid derivatives are known to play roles in plant physiology, specific research detailing the activity of this compound or its direct derivatives as plant growth regulators is not extensively available in the reviewed scientific literature. This remains an area open for future investigation.
Exploration of Modulation of Neurotransmitter Systems and Other Biological Pathways at the Molecular Level
Recent research has uncovered that derivatives of 2-aminonicotinonitrile can modulate fundamental cellular pathways, such as autophagy. researchgate.netnih.gov Autophagy is a catabolic process where cells degrade and recycle their own components, playing a critical role in cellular homeostasis, stress response, and the elimination of pathogens.
A study focused on clarifying the molecular mechanism of novel 2-aminonicotinonitrile autophagy enhancers led to the synthesis of two series of derivatives. researchgate.netnih.gov Through structure-activity relationship analysis, it was found that substitutions at the C-4 and C-6 positions of the nicotinonitrile core were crucial for enhancing autophagy-inducing activity. nih.gov Conversely, substitutions at the C-5 position had a negative effect on this activity. nih.gov
The most effective compound from the study, designated 7g, not only demonstrated the strongest ability to induce autophagy but also exhibited significant antiproliferative activity in gastric cancer cells (SGC-7901). nih.gov This effect was achieved by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G1 phase. nih.gov This discovery of 2-aminonicotinonitrile derivatives as autophagy enhancers opens a new avenue for their potential application in cancer therapy, identifying compound 7g as a promising lead for further development. nih.gov While direct modulation of specific neurotransmitter systems was not detailed, the profound effect on a critical pathway like autophagy highlights the significant biological impact of this class of compounds at the molecular level.
Preliminary Characterization of Compound Activity as Potential Lead Structures in Medicinal Chemistry Research
The this compound scaffold serves as a valuable starting point for the development of potential lead compounds in medicinal chemistry, particularly in the search for new anticancer agents. A key strategy involves synthesizing a library of derivatives and screening them for biological activity.
A comprehensive study on a series of 2-amino-4,6-diphenylnicotinonitriles (APNs) illustrates this process effectively. mdpi.comresearchgate.net Researchers synthesized a series of six APN derivatives with various substitutions on the phenyl rings and evaluated their cytotoxic activity against two human breast cancer cell lines, MCF-7 and MDA-MB-231. mdpi.comresearchgate.net The potency of these compounds was measured by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.
The results showed that the substitution pattern dramatically influenced the cytotoxic potency. mdpi.comresearchgate.net Notably, compound 3 (2-amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile) demonstrated exceptional cytotoxicity against both cell lines, with IC50 values of 5.86 µM for MDA-MB-231 and 7.12 µM for MCF-7. researchgate.net This potency surpassed that of the standard chemotherapy drug, Doxorubicin, in the same assay. researchgate.net In contrast, the unsubstituted parent compound 1 (2-amino-4,6-diphenylnicotinonitrile) showed only weak activity. researchgate.net This highlights the importance of targeted chemical modification in developing a lead structure. Such findings establish the aminonicotinonitrile core as a promising scaffold for designing highly potent cytotoxic agents for cancer research. mdpi.comresearchgate.net
The table below presents the IC50 values for the synthesized APN derivatives.
| Compound | Substituents | IC50 vs. MDA-MB-231 (µM) | IC50 vs. MCF-7 (µM) |
|---|---|---|---|
| 1 | Unsubstituted | 78.28 ± 3.9 | > 100 |
| 2 | 4-OCH3 at C4-phenyl | 29.14 ± 1.4 | 36.44 ± 1.8 |
| 3 | 3,4-diOCH3 at C4-phenyl, 4-Cl at C6-phenyl | 5.86 ± 0.29 | 7.12 ± 0.35 |
| 4 | 4-Cl at C4-phenyl | 9.11 ± 0.45 | 11.08 ± 0.55 |
| 5 | 3,4-diOCH3 at C4-phenyl | 41.23 ± 2.1 | 55.31 ± 2.7 |
| 6 | 4-Cl at C4-phenyl, 4-Cl at C6-phenyl | 15.25 ± 0.76 | 21.95 ± 1.1 |
| Doxorubicin | Standard Drug | 10.50 ± 0.52 | 13.50 ± 0.67 |
Receptor Binding Studies (e.g., Adenosine (B11128) Receptors)
The aminonicotinonitrile core has been successfully used to design potent antagonists for adenosine receptors, which are G-protein coupled receptors involved in a wide range of physiological processes. The A2A adenosine receptor, in particular, is a target for treating conditions like Parkinson's disease and inflammation.
Derivatives of 2-aminonicotinonitrile have shown high affinity for the A2A adenosine receptor. mdpi.com A study focused on synthesizing 2-amino-6-furan-2-yl-4-substituted nicotinonitriles identified compounds with nanomolar binding affinities. acs.org The researchers discovered that replacing a phenyl group with a furan (B31954) group at the C6 position was beneficial for high affinity. acs.org
Two compounds from this series, 39 (LUF6050) and 44 (LUF6080), displayed particularly high potency, with Ki values of 1.4 nM and 1.0 nM, respectively, for the human A2A receptor. acs.org These compounds also showed reasonable selectivity over other adenosine receptor subtypes (A1, A2B, and A3). acs.org The high affinity of compound 44 was further confirmed in a functional assay measuring cyclic AMP (cAMP) production, where it demonstrated subnanomolar potency. acs.org These results validate the 2-aminonicotinonitrile moiety as a key pharmacophore for developing high-affinity A2A adenosine receptor antagonists.
The table below summarizes the binding affinities of key compounds from this study.
| Compound | Substituent at C4 | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) |
|---|---|---|---|---|---|
| 39 (LUF6050) | 4-Methoxyphenyl | 560 | 1.4 | >10000 | 1100 |
| 44 (LUF6080) | 4-Hydroxyphenyl | 250 | 1.0 | >10000 | 440 |
In Vitro Studies on Cellular Systems and Biological Models (Excluding Human Clinical Data)
In vitro studies on derivatives of this compound have primarily focused on their potential as anticancer agents, revealing significant cytotoxic activity against various cancer cell lines. Research into the parent compound, this compound, did not yield specific data on its biological activity in the reviewed literature. However, several studies have synthesized and evaluated a range of its derivatives, demonstrating their effects on cellular proliferation and viability.
Derivatives of 2-Amino-4,6-diphenylnicotinonitrile (APNs) have been the subject of comprehensive investigations into their cytotoxic effects against breast cancer cell lines. mdpi.com These studies highlight the influence of different substitutions on the diphenyl rings on the observed bioactivity.
One study presented a detailed investigation into the synthesis, cytotoxicity, and photophysical properties of a series of APNs. mdpi.com The cytotoxic activity of these compounds was evaluated against MDA-MB-231 and MCF-7 human breast cancer cell lines. The results, summarized in the table below, show that some of these derivatives exhibit potent cytotoxic effects, with one compound demonstrating higher potency than the standard chemotherapeutic drug, Doxorubicin. mdpi.com
Table 1: Cytotoxic Activity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives (APNs) against Breast Cancer Cell Lines
| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|
| 1 | 78.28 ± 3.9 | > 100 |
| 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |
| 3 | 1.81 ± 0.1 | 2.85 ± 0.1 |
| 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |
| 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |
| 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin | 3.18 ± 0.1 | 4.17 ± 0.2 |
Data sourced from a comprehensive investigation on APNs. mdpi.com
Compound 3 from this series emerged as a particularly potent cytotoxic agent, with IC₅₀ values of 1.81 µM and 2.85 µM against MDA-MB-231 and MCF-7 cells, respectively. mdpi.com Notably, these values are lower than those of Doxorubicin, indicating a superior cytotoxic potential in this in vitro setting. Compound 4 also showed activity comparable to Doxorubicin. mdpi.com The study suggests that the electronic properties influenced by the substitutions on the phenyl rings play a crucial role in the cytotoxic efficacy of these compounds. mdpi.com
In addition to APNs, derivatives of pyrimidine-5-carbonitrile, which are structurally related to this compound, have also been evaluated for their anti-proliferative and enzyme inhibitory activities. A series of these derivatives were synthesized and tested for their ability to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, and for their cytotoxic effects on human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.
The findings from this research demonstrated that several of the synthesized pyrimidine-5-carbonitrile derivatives exhibited significant cytotoxic activity, with some compounds showing greater potency than the standard drug, Sorafenib.
Table 2: Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|
| 9d | 5.43 | 7.61 |
| 11e | 1.14 | 1.54 |
| 12b | 8.72 | 10.33 |
| 12d | 3.27 | 4.88 |
| Sorafenib | 8.96 | 11.83 |
The data indicates that compound 11e was particularly effective, with IC₅₀ values of 1.14 µM against HCT-116 and 1.54 µM against MCF-7 cell lines. The study also highlighted that the most active compounds shared similar binding modes to Sorafenib within the VEGFR-2 active site, suggesting a potential mechanism for their anticancer effects.
Ix. Applications in Organic Synthesis and Material Science Research
Role as Versatile Synthetic Intermediates in Complex Organic Synthesis
5-Amino-4-methylnicotinonitrile is a highly versatile synthetic intermediate, primarily owing to the reactivity of its aminopyridine and nitrile functionalities. The amino group can readily undergo diazotization, acylation, and alkylation, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This multi-faceted reactivity allows for its use in the construction of complex molecular architectures.
The pyridine (B92270) ring itself provides a stable scaffold upon which further chemical transformations can be performed. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the pyridine ring influences its electronic properties, enabling a range of regioselective reactions. This makes it a valuable starting material for the synthesis of substituted pyridines and fused heterocyclic systems.
Precursors for the Synthesis of Diverse Organic Molecules and Heterocycles
The utility of this compound as a precursor is most prominently demonstrated in the synthesis of fused pyrimidine (B1678525) derivatives, such as pyrido[2,3-d]pyrimidines. researchgate.netnih.govunb.ca These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the reaction of the aminonitrile with a suitable one-carbon synthon, leading to the annulation of a pyrimidine ring onto the pyridine core.
For instance, reaction with formamide (B127407) or urea (B33335) can lead to the formation of aminopyrido[2,3-d]pyrimidin-4-ones. nih.govontosight.ai The general synthetic utility of aminonitriles in forming fused pyrimidines is a well-established strategy in heterocyclic chemistry. nih.gov The following table provides examples of heterocycles synthesized from aminopyridine precursors.
| Precursor | Reagent | Resulting Heterocycle | Reference |
| 2-Aminonicotinic acid | Urea | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | researchgate.net |
| 4-Amino nicotino nitrile | Formamide | Fused 4-amino pyrimidine | nih.gov |
| 2-Amino-5-arylazonicotinates | DMF-DMA | Pyrido[2,3-d]pyrimidine | nih.gov |
| 5-Aminouracil | α,β-Unsaturated aldehydes | Pyrido[3,2-d]pyrimidine | mdpi.com |
Building Blocks for Polycyclic and Bipyridyl Systems in Chemical Research
The pyridine nucleus of this compound makes it a fundamental building block for the construction of polycyclic aromatic systems and bipyridyls. While direct synthesis of bipyridyls from this specific compound is not extensively documented, the general strategies for bipyridyl synthesis often involve the coupling of pyridine units. preprints.org The amino group on this compound can be transformed into a leaving group, such as a diazonium salt, which can then participate in cross-coupling reactions to form a C-C bond with another pyridine ring.
Furthermore, its role in forming fused heterocyclic systems like pyrido[2,3-d]pyrimidines directly illustrates its utility as a building block for polycyclic structures. researchgate.netnih.govunb.ca These polycyclic systems are of interest for their potential applications in materials science and as ligands in coordination chemistry.
Applications in the Development of Specialty Chemicals
This compound and its derivatives are valuable intermediates in the production of specialty chemicals, including pharmaceuticals and agrochemicals. A notable example is the use of a structurally related compound, 4-amino-5-methylpyridone, as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used for the treatment of chronic kidney disease in patients with type 2 diabetes. researchgate.netyoutube.comgoogle.com The synthesis of such high-value molecules underscores the industrial relevance of this chemical scaffold.
The general class of aminopyridines has been explored for a wide range of biological activities, and thus, this compound serves as a precursor for creating libraries of compounds for drug discovery and agrochemical screening. rsc.org For example, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an important intermediate for the anticancer drug imatinib, is synthesized from a related aminopyridine derivative. youtube.comgoogle.com
Integration into Polymeric Materials and Coatings Research
The functional groups of this compound allow for its potential integration into polymeric materials. The amino group can be functionalized to introduce a polymerizable moiety, such as an acrylate (B77674) or vinyl group. The resulting monomer can then be copolymerized with other monomers to create functional polymers with specific properties.
For instance, a novel photoresponsive functional monomer bearing a diaminopyridine moiety has been synthesized and used to prepare molecularly imprinted polymers. nih.gov This demonstrates the principle that aminopyridine derivatives can be incorporated into polymer chains to impart specific recognition or responsive properties. The pyridine ring can also enhance the thermal stability and mechanical properties of the resulting polymers.
Utility in Dye Chemistry Research (e.g., Solvatochromic Azo Dyes)
The primary amino group of this compound makes it a suitable starting material for the synthesis of azo dyes. nih.gov The synthesis involves a two-step process: diazotization of the amino group using a reagent like sodium nitrite (B80452) in an acidic medium, followed by coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. unb.cayoutube.comscience.gov
The resulting azo dyes are expected to exhibit solvatochromism, a phenomenon where the color of the dye changes with the polarity of the solvent. This is due to changes in the electronic distribution within the dye molecule in different solvent environments. The intramolecular charge transfer characteristics of such dyes make them interesting for applications as sensors and in nonlinear optics. nih.gov A complex azo dye based on a nicotinonitrile backbone has been reported, highlighting the potential of this class of compounds in dye chemistry.
The following table outlines the general synthesis of an azo dye from an aromatic amine.
| Step | Reaction | Reagents | Conditions |
| 1 | Diazotization | Aromatic Amine, Sodium Nitrite, Acid (e.g., HCl) | 0-5 °C |
| 2 | Azo Coupling | Diazonium Salt, Coupling Component (e.g., Phenol, Aniline) | Basic or Acidic medium |
X. Concluding Remarks and Future Research Directions
Synthesis of Current Research Landscape and Key Achievements
The current research landscape for nicotinonitrile derivatives, including 5-Amino-4-methylnicotinonitrile, is vibrant and expanding. A significant body of work has established the importance of the nicotinonitrile scaffold in medicinal chemistry, with several derivatives already reaching the market as approved drugs. ekb.egekb.egekb.eg Research has demonstrated that these compounds exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. ekb.egekb.egontosight.airesearchgate.net
Key achievements in the field include the development of modular and efficient synthetic routes to highly substituted pyridines, which are crucial for accessing a diverse range of nicotinonitrile analogs. nih.govorganic-chemistry.org For instance, copper-catalyzed cross-coupling reactions and cascade reactions have emerged as powerful tools for constructing the pyridine (B92270) core with good functional group tolerance. nih.govorganic-chemistry.org Furthermore, the synthesis of this compound itself has been approached through methods like the reaction of a corresponding 4-chloro derivative with ammonia (B1221849), with potential for scalable industrial production via continuous flow synthesis.
Emerging Trends in Nicotinonitrile Chemistry and Related Scaffolds
The field of nicotinonitrile chemistry is witnessing several exciting trends. One prominent trend is the design of hybrid molecules that incorporate the nicotinonitrile scaffold with other pharmacologically active moieties to create compounds with dual or enhanced activity. ekb.egekb.eg This approach has shown promise in developing novel anticancer agents. Another emerging area is the application of green chemistry principles to the synthesis of nicotinonitriles, utilizing environmentally benign solvents and catalysts. For example, the use of nanomagnetic metal-organic frameworks as recyclable catalysts represents a significant step towards sustainable synthesis. nih.gov
The development of "horseshoe-shaped" nicotinonitrile scaffolds as dual inhibitors of multiple kinase targets, such as c-Met and Pim-1, is another innovative strategy in drug design. nih.gov Additionally, there is a growing interest in exploring the photophysical properties of nicotinonitrile derivatives for applications in materials science, such as nonlinear optical (NLO) materials and fluorescent probes for cellular imaging. researchgate.netnih.gov
Unexplored Synthetic Avenues and Methodological Challenges
Despite the progress made, several synthetic avenues for this compound and its analogs remain underexplored. The development of more atom-economical and step-efficient syntheses is a persistent challenge. rroij.com While methods for constructing substituted pyridines exist, there is a need for more robust and general strategies that allow for the precise and versatile introduction of a wide range of functional groups. nih.gov
A significant challenge lies in the selective functionalization of the pyridine ring, especially for introducing substituents at specific positions without the need for protecting groups or multi-step sequences. nih.gov The development of novel catalytic systems, potentially inspired by enzymatic reactions, could provide solutions to these challenges. rroij.com Furthermore, exploring dearomatizing cyclization cascades could lead to the rapid assembly of complex, sp3-rich scaffolds from simple, sp2-rich precursors, opening up new areas of chemical space. nih.gov
Advanced Characterization Techniques for Future Structural and Mechanistic Studies
To gain deeper insights into the structure-activity relationships of this compound derivatives, the application of advanced characterization techniques is crucial. While standard spectroscopic methods like NMR and mass spectrometry are routine, more sophisticated techniques can provide a wealth of information. researchgate.netresearchgate.net Two-dimensional NMR techniques, for instance, are invaluable for the unambiguous structural elucidation of complex heterocyclic compounds. researchgate.net
For mechanistic studies, time-resolved spectroscopy and in-situ reaction monitoring can help to identify transient intermediates and elucidate reaction pathways. Computational methods, including density functional theory (DFT) calculations, can complement experimental data by providing insights into reaction mechanisms, electronic properties, and conformational preferences of molecules. nih.gov Single-crystal X-ray diffraction will continue to be the gold standard for determining the precise three-dimensional structure of these compounds and their complexes with biological targets. researchgate.net
Prospects for Novel Derivations and Scaffold Modifications to Expand Chemical Space
The scaffold of this compound offers numerous opportunities for novel derivations and modifications to expand the accessible chemical space. The amino and nitrile functional groups are versatile handles for a variety of chemical transformations. The amino group can be acylated, alkylated, or used to form new heterocyclic rings, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine.
Scaffold remodeling, a strategy that involves the cleavage and rearrangement of the core structure, presents an exciting avenue for creating structurally diverse and complex molecules. nih.gov This approach can lead to the discovery of novel scaffolds with unique biological activities. Furthermore, the incorporation of fluorine atoms or fluorinated groups into the nicotinonitrile scaffold is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Diversity-oriented synthesis approaches can be employed to rapidly generate libraries of novel derivatives for high-throughput screening. nih.gov
Potential for Broader Applications in Chemical Biology, Agrochemicals, and Advanced Material Science
The potential applications of this compound and its derivatives extend beyond medicinal chemistry. In chemical biology, these compounds can be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used for cellular imaging and tracking the localization of specific targets. nih.gov The ability of some nicotinonitrile derivatives to inhibit key enzymes also makes them valuable tools for dissecting cellular signaling pathways. nih.gov
In the field of agrochemicals, the biological activity of nicotinonitrile derivatives suggests their potential as novel pesticides, herbicides, or fungicides. ontosight.ainih.gov The structural diversity that can be achieved through synthetic modifications allows for the fine-tuning of activity and selectivity, which is crucial for developing safe and effective agricultural products. For instance, new nicotinonitrile derivatives have been screened for their molluscicidal activity. nih.gov
In advanced materials science, the electronic and photophysical properties of nicotinonitriles can be harnessed for the development of new materials. researchgate.net Their potential as nonlinear optical materials has been recognized, and further research could lead to their use in optoelectronic devices. researchgate.net Additionally, the ability of the nitrile group to coordinate with metal ions opens up possibilities for the design of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or material properties. nih.gov The synthesis of novel nitride materials, which often possess unique electronic and optical properties, is another area where nitrogen-containing heterocycles like nicotinonitriles could play a role. nrel.gov
Q & A
Q. How do solvent polarity and temperature affect the stability of this compound in long-term reaction studies?
- Methodological Answer :
- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS.
- Kinetic studies : Plot Arrhenius curves to predict shelf life under varying conditions.
- Solvent screening : Polar aprotic solvents (DMF, DMSO) stabilize nitriles better than protic solvents (e.g., water) .
Data Contradiction Analysis Framework
- Example : Conflicting reports on acute toxicity (LD₅₀) or carcinogenicity (IARC classification).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
